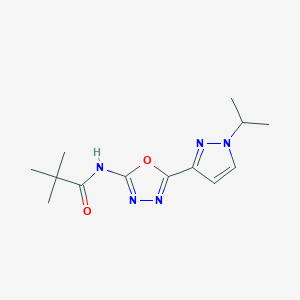

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide

Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide is a synthetic organic compound that features a pyrazole ring, an oxadiazole ring, and a pivalamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

2,2-dimethyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-8(2)18-7-6-9(17-18)10-15-16-12(20-10)14-11(19)13(3,4)5/h6-8H,1-5H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOHSOUDRZMPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves multi-step organic reactions. A common route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Formation of the oxadiazole ring: This can be synthesized by cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative.

Coupling of the pyrazole and oxadiazole rings: This step might involve the use of coupling reagents like EDCI or DCC.

Introduction of the pivalamide group: This can be done by reacting the intermediate with pivaloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

Reduction: Reduction reactions might target the oxadiazole ring or the amide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide typically involves the reaction of isopropyl pyrazole derivatives with oxadiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing oxadiazole and pyrazole moieties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, in assays involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively . This suggests potential for development as a lead compound in cancer therapeutics.

Anti-inflammatory Effects

The structural characteristics of this compound suggest possible anti-inflammatory effects. It may modulate signaling pathways involved in inflammation, potentially inhibiting pro-inflammatory cytokines . This aspect is crucial for developing treatments for chronic inflammatory diseases.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to act as a ligand in coordination chemistry and catalysis. Pyrazole-based compounds have been explored for their roles in creating novel materials with desirable electronic and optical properties .

Case Studies

Several case studies highlight the effectiveness of this compound:

Mechanism of Action

The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide

- N-(5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide

Uniqueness

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the oxadiazole ring enhances its pharmacological profile. The molecular formula of this compound is CHNO, and its molecular weight is approximately 244.29 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Androgen Receptor Modulation : Similar compounds have shown efficacy as tissue-selective androgen receptor modulators (SARMs), which may indicate potential in treating conditions like prostate cancer .

- Antiproliferative Activity : Pyrazole derivatives often exhibit antiproliferative effects against various cancer cell lines. The structure-activity relationship suggests that modifications to the pyrazole structure can significantly enhance activity against tumor cells .

- Inhibition of Tubulin Polymerization : Some pyrazole derivatives have been found to disrupt microtubule dynamics, which is critical in cancer cell division and proliferation .

Antiproliferative Effects

A study evaluating various pyrazole derivatives demonstrated that compounds similar to this compound exhibited IC values in the sub-micromolar to micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma). For instance:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| N-(5-(isopropyl)-pyrazol) | A549 | 0.076 |

| N-(5-(isopropyl)-pyrazol) | HT-1080 | 0.12 |

These results indicate that structural modifications can lead to significant variations in biological activity.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Prostate Cancer Treatment : Compounds with similar structures have been investigated for their ability to inhibit the proliferation of prostate cancer cells by acting as androgen receptor antagonists .

- Inflammatory Disorders : Pyrazole-containing drugs like celecoxib have been used successfully in treating inflammatory conditions, suggesting that new derivatives could provide similar benefits .

Safety Profile and Drug Interactions

Research indicates that this compound has a favorable safety profile with minimal drug-drug interactions. This aspect is crucial for developing new therapeutic agents with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.